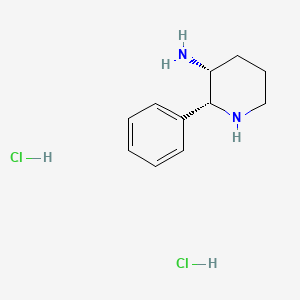

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride

Description

BenchChem offers high-quality (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H18Cl2N2 |

|---|---|

Molecular Weight |

249.18 g/mol |

IUPAC Name |

(2R,3R)-2-phenylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;;/h1-3,5-6,10-11,13H,4,7-8,12H2;2*1H/t10-,11-;;/m1../s1 |

InChI Key |

XECMJVJUKKQSHB-IUDGJIIWSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N.Cl.Cl |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride chemical structure and properties

Executive Summary

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride (Code: CP-100,263) is a high-value chiral building block and a pharmacologically significant piperidine derivative. It represents the (2R,3R)-cis enantiomer of the 2-phenyl-3-aminopiperidine scaffold.

In drug development, this compound is primarily recognized as the distomer (less active enantiomer) of the potent NK1 receptor antagonist CP-99,994 (which is the (2S,3S)-cis isomer). Consequently, it serves as a critical negative control in neuropharmacology to validate mechanism-of-action specificity for Substance P antagonists. Beyond its role as a pharmacological probe, it is a privileged scaffold for the asymmetric synthesis of novel GPCR ligands and bioactive alkaloids.

Chemical Identity & Stereochemistry

The stereochemical definition of this compound is often a source of confusion due to the cis/trans nomenclature relative to the piperidine ring.

-

Configuration: The (2R,3R) absolute configuration corresponds to the cis relationship between the C2-phenyl and C3-amino groups.

-

Cahn-Ingold-Prelog (CIP) Analysis:

-

C2 Position: Priority is N(1) > Phenyl > C(3) > H.

-

C3 Position: Priority is N(amino) > C(2) > C(4) > H.

-

Result: The (2R,3R) configuration places both the phenyl ring and the amino group on the same face of the piperidine chair (typically equatorial/axial or axial/equatorial depending on salt formation and solvation), defining it as cis.

-

Table 1: Physicochemical Constants

| Property | Data |

| IUPAC Name | (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride |

| Common Codes | CP-100,263; (+)-cis-2-phenyl-3-aminopiperidine 2HCl |

| CAS Number | 1055345-76-0 (rel-); 138060-07-8 (racemic) |

| Molecular Formula | C₁₁H₁₆N₂[1][2][3][4][5] · 2HCl |

| Molecular Weight | 249.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 230°C (dec) [Lit. for racemate] |

| Solubility | Soluble in Water, Methanol; Insoluble in Et₂O, Hexane |

| Chirality | Dextrorotatory (+) (free base in MeOH) |

Synthetic Routes & Manufacturing

The industrial preparation of (2R,3R)-2-phenylpiperidin-3-amine typically proceeds via the resolution of the racemic cis-intermediate, as asymmetric hydrogenation of the pyridine precursor often yields the racemate.

Synthesis Workflow (DOT Diagram)

Caption: Synthetic pathway via catalytic hydrogenation and classical optical resolution.

Experimental Protocol: Resolution of cis-Racemate

Objective: Isolation of the (2R,3R) enantiomer from racemic cis-2-phenylpiperidin-3-amine.

-

Hydrogenation:

-

Dissolve 2-phenylpyridin-3-amine (1.0 eq) in acetic acid.

-

Add PtO₂ catalyst (5 mol%). Hydrogenate at 50 psi H₂ for 12 hours.

-

Filter catalyst and concentrate to obtain cis-racemate acetate salt. Neutralize with NaOH to get free base oil.

-

-

Resolution:

-

Dissolve racemic free base (10 g) in hot ethanol (50 mL).

-

Add (-)-Dibenzoyl-L-tartaric acid (1.0 eq) dissolved in hot ethanol.

-

Allow to cool slowly to room temperature, then chill to 4°C overnight.

-

Critical Step: The (2R,3R)-amine forms a less soluble diastereomeric salt with the L-tartrate derivative. Collect crystals by filtration.[6]

-

-

Salt Exchange (Dihydrochloride Formation):

-

Suspend the tartrate salt in water and basify with 2M NaOH (pH > 12).

-

Extract with dichloromethane (DCM) (3x). Dry organics over Na₂SO₄.

-

Dissolve the free base oil in anhydrous diethyl ether.

-

Add 4M HCl in dioxane dropwise at 0°C.

-

Filter the resulting white precipitate, wash with ether, and dry under vacuum.

-

Validation:

-

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

-

Target ee: >98% (The (2R,3R) isomer typically elutes after the (2S,3S) isomer on OD columns, but standards must be run).

Physicochemical Characterization

Accurate identification relies on NMR spectroscopy, distinguishing the cis stereochemistry from the trans isomer via coupling constants.

Proton NMR (¹H-NMR) Analysis (D₂O/DMSO-d₆)

-

Aromatic Region (7.2 – 7.5 ppm): Multiplet integrating to 5H (Phenyl group).

-

Benzylic Proton H-2 (4.5 – 4.7 ppm): Appears as a doublet (J ≈ 3-4 Hz).

-

Interpretation: The small coupling constant (

) is diagnostic of the cis relationship (equatorial-axial or axial-equatorial coupling) compared to the larger coupling (~10 Hz) seen in trans-diaxial isomers.

-

-

H-3 Proton (3.6 – 3.8 ppm): Multiplet, deshielded by the adjacent ammonium group.

-

Ring Methylene Protons (1.6 – 3.4 ppm): Complex multiplets corresponding to C4, C5, and C6 positions.

Solubility Profile

-

Water: Highly soluble (>50 mg/mL).

-

Methanol/Ethanol: Soluble.[7]

-

DMSO: Soluble.

-

Non-polar solvents (Hexane, Toluene): Insoluble.

-

Note: The dihydrochloride salt is hygroscopic . Store in a desiccator.

Pharmacological Applications

The primary utility of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride lies in its relationship to the NK1 receptor antagonist class.

NK1 Receptor Antagonism (The "Distomer" Role)

-

Active Eutomer: CP-99,994 ((2S,3S)-cis-isomer). High affinity for the Human NK1 receptor (

≈ 0.2 nM). -

Inactive Distomer: CP-100,263 ((2R,3R)-cis-isomer).

-

Affinity: Significantly lower affinity for NK1 receptors (

> 100 nM or higher depending on assay). -

Application: Used in in vivo and in vitro experiments to prove that a biological effect is mediated specifically by NK1 receptors. If a physiological response is blocked by CP-99,994 but not by CP-100,263, the mechanism is confirmed as NK1-mediated.[4]

-

Biological Pathway Diagram

Caption: Differential pharmacological activity of the (2S,3S) and (2R,3R) enantiomers at the NK1 receptor.

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2/2A (Causes irritation).

-

STOT-SE: Category 3 (Respiratory irritation).

-

-

Handling:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature (or 2-8°C for long term) under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; exposure to moisture will degrade the crystalline form.

-

References

-

Pfizer Inc. (1995). Discovery of an Orally Bioavailable NK1 Receptor Antagonist, (2S,3S)-(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040). Journal of Medicinal Chemistry, 38(26), 4985-4992. Link

-

McLean, S., et al. (1996). Antinociceptive activity of the tachykinin NK1 receptor antagonist, CP-99,994, in conscious gerbils. British Journal of Pharmacology, 119(7), 1311–1316. (Details CP-100,263 as the inactive enantiomer).[1][4] Link

-

TargetMol. (2024). rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride Product Data. Link

-

Kamimura, A., et al. (2009). Preparation of 2,3-trans-substituted piperidines... and Total synthesis of (2S,3R)-(-)-epi-CP-99,994. Tetrahedron. (Provides stereochemical context for the cis/trans series). Link

Sources

- 1. Antinociceptive activity of the tachykinin NK1 receptor antagonist, CP-99,994, in conscious gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]

Pharmacological Role of (2R,3R)-2-Phenylpiperidin-3-amine in NK1 Receptor Antagonists

This guide provides an in-depth technical analysis of the pharmacological role of (2R,3R)-2-phenylpiperidin-3-amine within the context of Neurokinin-1 (NK1) receptor antagonists.

Executive Summary

The 2-phenylpiperidin-3-amine scaffold represents a privileged pharmacophore in the design of high-affinity, non-peptide NK1 receptor antagonists. However, the pharmacological activity of this scaffold is governed by strict stereochemical requirements.

While the (2S,3S) configuration (the cis-eutomer) is the bioactive core found in potent antagonists such as CP-99,994 , L-733,060 , and GR-205171 , the (2R,3R) enantiomer (the cis-distomer) plays a critical, distinct role in pharmacological research. It serves primarily as a stereochemical probe and negative control to validate mechanism-of-action specificity, owing to its significantly reduced affinity (>1,000-fold lower) for the NK1 receptor compared to its enantiomer.

This guide details the structural biology, structure-activity relationships (SAR), and synthetic pathways defining this molecule's role in drug development.

Structural Biology & Stereochemical Determinants

The Pharmacophore Model

The binding of non-peptide antagonists to the NK1 receptor (a G-protein coupled receptor, GPCR) relies on a "pseudo-peptide" binding mode where the small molecule mimics the turn structure of Substance P. The 2-phenylpiperidin-3-amine scaffold provides a rigid template to orient three critical pharmacophoric elements:

-

Basic Nitrogen: Protonated at physiological pH, interacting with a conserved acidic residue (likely Glu193 or Asp residues) in the transmembrane binding pocket.

-

2-Phenyl Ring: Occupies a specific hydrophobic sub-pocket (aromatic-aromatic interactions).

-

3-Amino Substituent (Pendant Group): Usually a lipophilic benzyl or benzhydryl ether group (e.g., 3,5-bis(trifluoromethyl)benzyl) that extends into a deep accessory pocket.

Eutomer vs. Distomer Analysis

The stereochemistry at the C2 and C3 positions dictates the spatial vector of these groups.

| Feature | (2S,3S)-Isomer (Eutomer) | (2R,3R)-Isomer (Distomer) |

| Configuration | cis | cis |

| Representative Compound | CP-99,994 , L-733,060 | CP-100,263 , L-733,061 |

| NK1 Affinity ( | Sub-nanomolar (< 1 nM) | Micromolar (> 1000 nM) |

| Binding Topology | Perfect fit; phenyl and pendant groups align with hydrophobic pockets without steric clash. | "Mirror image" mismatch; substituents project into sterically forbidden zones or solvent, preventing tight binding. |

| Pharmacological Use | Clinical candidate / Lead compound | Negative control for off-target effects |

Visualization of Stereochemical Selectivity

The following diagram illustrates the divergent pathways of the two enantiomers in drug discovery.

Caption: Stereochemical divergence of the 2-phenylpiperidin-3-amine scaffold. The (2S,3S) path yields potent antagonists, while the (2R,3R) path yields critical experimental controls.

Pharmacological Applications of the (2R,3R) Isomer[1][2]

Despite its lack of potency, the (2R,3R) isomer (e.g., CP-100,263 ) is indispensable in rigorous pharmacological profiling.

Distinguishing On-Target vs. Off-Target Effects

Early non-peptide NK1 antagonists (e.g., CP-96,345 ) suffered from off-target blockade of L-type Calcium Channels (L-VOCC) , causing cardiovascular side effects.

-

Protocol: To verify that a physiological effect (e.g., anti-emesis or analgesia) is due to NK1 inhibition and not Ca²⁺ channel blockade, researchers administer the (2R,3R) distomer.

-

Logic: If the (2R,3R) compound (which does not bind NK1) also produces the effect, the mechanism is non-specific . If it is inactive, the effect of the (2S,3S) eutomer is confirmed to be NK1-mediated .

Binding Assay Validation

In radioligand binding assays (using [³H]-Substance P), the (2R,3R) amine is used to define stereospecific binding . A displacement curve is generated for both enantiomers; a valid NK1 antagonist candidate must show a significant dextral shift (higher

Data Comparison (Prototype Compounds):

| Compound | Stereochemistry | Target | Function | |

| CP-99,994 | (2S,3S) | hNK1 | 0.17 | Potent Antagonist |

| CP-100,263 | (2R,3R) | hNK1 | > 1,000 | Inactive Control |

| L-733,060 | (2S,3S) | hNK1 | 0.8 | Potent Antagonist |

| L-733,061 | (2R,3R) | hNK1 | ~300 | Weak/Inactive |

Synthetic Pathways[3][4][5][6]

Access to the (2R,3R) isomer is typically achieved via the resolution of the cis-racemate or asymmetric synthesis.

Resolution of cis-2-Phenyl-3-aminopiperidine

This is the most common industrial route.

-

Synthesis of Racemate: Catalytic hydrogenation of 3-amino-2-phenylpyridine or reduction of the corresponding oxime.

-

Resolution: The racemic amine is treated with a chiral acid (e.g., L-Tartaric acid or Mandelic acid ).

-

Separation: The diastereomeric salts are separated by fractional crystallization.

-

One salt yields the (2S,3S) amine (precursor for active drugs).

-

The mother liquor or the other salt yields the (2R,3R) amine.

-

Asymmetric Synthesis (De Novo)

For high-purity applications, the (2R,3R) scaffold can be synthesized from chiral pool precursors like D-Phenylglycine (note: L-Phenylglycine typically yields the (2S,3S) series).

Caption: Synthetic logic for accessing the (2R,3R) isomer from defined chiral precursors.

References

-

McLean, S., et al. (1993). "Activity and distribution of non-peptide substance P receptor antagonists in the brain." Science, 251(4992), 437-439.

-

Snider, R. M., et al. (1991). "A potent nonpeptide antagonist of the substance P (NK1) receptor."[1] Science, 251(4992), 435-437.

-

Harrison, T., et al. (1994). "Gem-disubstituted amino-ether based substance P antagonists." Bioorganic & Medicinal Chemistry Letters, 4(21), 2545-2550.

-

Seabrook, G. R., et al. (1996). "L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays." European Journal of Pharmacology, 317(1), 129-135.

-

Desai, M. C., et al. (1992). "Discovery of a potent substance P antagonist: recognition of the role of the 2-position in the piperidine ring." Journal of Medicinal Chemistry, 35(26), 4911-4913.

Sources

molecular weight and formula of (2R,3R)-2-phenylpiperidin-3-amine 2HCl

Technical Whitepaper: Physicochemical Characterization and Application of (2R,3R)-2-Phenylpiperidin-3-amine Dihydrochloride

Executive Summary

(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride is a high-value chiral building block, primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists. As the cis-enantiomer of the biologically active scaffold found in compounds like CP-99,994, its precise stereochemistry is critical for structure-activity relationship (SAR) studies and the development of enantioselective pharmaceuticals. This guide provides a definitive technical breakdown of its molecular properties, stereochemical validation, and handling protocols for research and drug development applications.

Molecular Identity & Stoichiometry

The precise characterization of the salt form is essential for accurate molarity calculations in synthetic workflows. The dihydrochloride salt (2HCl) significantly alters the molecular weight compared to the free base, a common source of stoichiometry errors in early-phase discovery.

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | (2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride |

| Common Name | cis-(2R,3R)-2-Phenyl-3-aminopiperidine 2HCl |

| CAS Number (Free Base) | 161167-79-9 |

| CAS Number (Racemic 2HCl) | 1055345-76-0 (Note: Specific enantiomer CAS may vary by vendor) |

| Stereochemistry | cis-configuration (2R, 3R) |

| Molecular Formula (Salt) | C₁₁H₁₈Cl₂N₂ (C₁₁H₁₆N₂[1] · 2HCl) |

| Molecular Weight (Salt) | 249.18 g/mol |

| Molecular Weight (Base) | 176.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in DCM |

Structural Visualization

The following diagram illustrates the specific (2R,3R) absolute configuration. Note the cis-relationship where both the phenyl ring at C2 and the amine at C3 are oriented on the same face of the piperidine ring (assigned as "Up/Wedge" for the R,R configuration based on CIP priority rules).

Figure 1: Stereochemical assignment of the (2R,3R) isomer. Both substituents occupy the same face, confirming the cis-geometry.

Stereochemical Context & Synthetic Utility

In the context of NK1 receptor antagonists, the cis-2,3-disubstituted piperidine core is a "privileged structure." The (2S,3S)-isomer corresponds to the core of CP-99,994 , a potent antiemetic agent. The (2R,3R)-isomer discussed here is the enantiomer (mirror image) of the CP-99,994 core.

Researchers often require the (2R,3R) isomer to:

-

Determine Enantiomeric Excess (ee): As a standard for chiral HPLC method development.

-

Probe Receptor Selectivity: To verify that biological activity is stereospecific (e.g., confirming the "eutomer" vs. "distomer").

-

Access Alternative Scaffolds: For targets where the (2R,3R) geometry is preferred.

Stereoisomer Landscape

Figure 2: Relationship between the (2R,3R) target and related pharmacophores.

Analytical Characterization Protocols

To ensure the integrity of experimental data, the identity and purity of the compound must be validated using the following self-validating protocols.

A. 1H-NMR Spectroscopy (Verification of cis-Geometry)

The coupling constant (

-

Protocol: Dissolve 5-10 mg in D₂O or CD₃OD.

-

Diagnostic Signal: Look for the doublet (or doublet of doublets) for the C2-H benzylic proton around 3.5–4.0 ppm.

-

Interpretation:

-

Cis (2R,3R or 2S,3S): Typically exhibits a smaller

coupling constant (approx. 2–5 Hz) due to the equatorial-equatorial or axial-equatorial relationship in the chair conformation. -

Trans (2R,3S or 2S,3R): Exhibits a larger

(approx. 8–11 Hz) characteristic of a diaxial arrangement.

-

B. Chiral HPLC (Enantiomeric Purity)

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

Expectation: The (2R,3R) and (2S,3S) enantiomers will have distinct retention times. A racemic standard must be injected first to establish separation parameters.

Handling, Stability, & Storage

Hygroscopicity Warning: The dihydrochloride salt (2HCl) is hygroscopic. Exposure to ambient moisture will lead to water uptake, altering the effective molecular weight and potentially causing the solid to deliquesce (turn into a liquid/paste).

Storage Protocol:

-

Temperature: Store at -20°C for long-term stability; 2-8°C is acceptable for active use.

-

Atmosphere: Keep under inert gas (Argon or Nitrogen) whenever possible.

-

Desiccation: Store the vial inside a secondary container with active desiccant (e.g., silica gel or Drierite).

Solubility for Bioassays:

-

Prepare stock solutions in DMSO or Water (up to 50-100 mM).

-

For cellular assays, neutralize the HCl salt with an equimolar amount of NaOH or buffer, as the acidity of the 2HCl form can be cytotoxic at high concentrations.

References

-

McLean, S., et al. (1995). "Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040)." Journal of Medicinal Chemistry, 38(26), 4985-4992. Link

-

Chang, A. C., et al. (1995). "Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides." Journal of Medicinal Chemistry, 38(9), 1547-1557.[2] Link

-

Kamimura, A., et al. (2017). "Synthesis of 2,3-trans-substituted piperidines... application to the asymmetric synthesis of (2S,3R)-(-)-epi-CP-99,994." Tetrahedron, 73(29), 4199-4206. Link

-

PubChem Compound Summary. (2023). "Piperidin-3-amine, 2-phenyl-, (2R,3R)-".[3][4] National Center for Biotechnology Information. Link

Sources

- 1. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2R,3R)-2-phenylpiperidin-3-amine (CAS No. 161167-79-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride_TargetMol [targetmol.com]

An In-depth Technical Guide to the (2R,3R) and (2S,3S) Isomers of 2-Phenylpiperidin-3-amine

Abstract: This technical guide provides a comprehensive analysis of the (2R,3R) and (2S,3S) enantiomers of 2-phenylpiperidin-3-amine, a chiral scaffold of significant interest in medicinal chemistry. The document delineates the fundamental stereochemical relationship between these isomers and explores the critical differences in their conformational behavior. A detailed examination of state-of-the-art analytical techniques for their differentiation and quantification is presented, including chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and Vibrational Circular Dichroism (VCD) for absolute configuration determination. Furthermore, this guide discusses the profound implications of stereoisomerism in the drug development process, referencing regulatory expectations and the principles of stereospecific pharmacology. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of chiral molecules.

Introduction: The Imperative of Chirality in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][2] While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit dramatically different behaviors within the chiral environment of the human body.[1][2] Biological systems, such as enzymes and receptors, are inherently chiral and can therefore differentiate between enantiomers, leading to significant variations in pharmacology, pharmacokinetics, and toxicology.[1][2][3]

The molecule 2-phenylpiperidin-3-amine possesses two chiral centers at the C2 and C3 positions of the piperidine ring. This gives rise to two pairs of enantiomers: (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R). This guide focuses specifically on the (2R,3R) and (2S,3S) pair, which are enantiomers of each other. Understanding their distinct properties is paramount, as one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, contribute to side effects, or even be toxic.[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear policies requiring the characterization, quantification, and control of stereoisomers in drug substances.[5][6][7][8]

This guide will provide the foundational knowledge and practical methodologies required to confidently distinguish, quantify, and understand the significance of the (2R,3R) and (2S,3S) isomers of 2-phenylpiperidin-3-amine.

Part 1: Structural and Conformational Analysis

The (2R,3R) and (2S,3S) isomers of 2-phenylpiperidin-3-amine are a pair of enantiomers. Their relationship is that of a right hand to a left hand—perfect mirror images that cannot be superimposed. This fundamental difference in their 3D architecture dictates their interaction with other chiral entities.

The piperidine ring is not planar; it predominantly adopts a low-energy "chair" conformation. For a 2,3-disubstituted piperidine, the relative orientation of the phenyl and amine groups (axial vs. equatorial) is critical. In the cis diastereomer, one substituent would be axial and the other equatorial, whereas in the trans diastereomer, both substituents would be either axial (diaxial) or equatorial (diequatorial).[9] The diequatorial conformation is generally the most thermodynamically stable due to the minimization of steric hindrance, particularly unfavorable 1,3-diaxial interactions.[9][10]

For the (2R,3R) and (2S,3S) isomers (which belong to the trans family of diastereomers), the thermodynamically preferred conformation places both the large phenyl group at C2 and the amine group at C3 in equatorial positions. This minimizes steric strain and represents the most stable, and therefore most populated, conformational state in solution.

Caption: Conformational relationship of (2R,3R) and (2S,3S) enantiomers.

Part 2: Analytical Methodologies for Differentiation and Quantification

Distinguishing and quantifying enantiomers requires specialized analytical techniques that can probe the chirality of the molecule. Standard chromatographic and spectroscopic methods are typically insufficient.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for separating and quantifying enantiomers in the pharmaceutical industry.[11][12][13] The separation is achieved by using a Chiral Stationary Phase (CSP).[11]

Causality of Separation: The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica). When the racemic mixture of 2-phenylpiperidin-3-amine passes through the column, the (2R,3R) and (2S,3S) enantiomers form transient, diastereomeric complexes with the chiral selector.[14] These diastereomeric complexes have different energies of interaction and stability, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.[14] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a broad range of chiral compounds, including amines.[14][15]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Begin screening with polysaccharide-based CSPs such as Chiralpak® IA, IB, IC, etc., as they offer a high probability of success for resolving chiral amines.[15][16]

-

Mobile Phase Screening: A systematic screening approach is more efficient than random trials.[16] Evaluate a set of standard mobile phases in both normal-phase and polar-organic modes.

-

Normal Phase (NP): Heptane/Isopropanol (IPA) with a basic additive.

-

Polar Organic (PO): Acetonitrile (ACN) or Methanol (MeOH) with a basic additive.

-

Additive: For basic analytes like amines, an amine additive (e.g., 0.1% Diethylamine, DEA, or Ethanolamine, ETA) is crucial to improve peak shape and prevent interactions with residual silanols on the silica surface.

-

-

Optimization: Once initial separation (enantioselectivity) is observed, optimize the resolution by adjusting the ratio of the mobile phase components. Increasing the percentage of the polar modifier (e.g., IPA) will generally decrease retention time.

-

Detection: Use a UV detector set to a wavelength where the phenyl group absorbs, typically around 254 nm.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[15]

Table 1: Typical Starting Conditions for Chiral HPLC Screening

| Parameter | Normal Phase (NP) | Polar Organic (PO) |

| Mobile Phase A | Heptane/IPA (90:10) + 0.1% DEA | ACN + 0.1% ETA |

| Mobile Phase B | Heptane/IPA (80:20) + 0.1% DEA | MeOH + 0.1% ETA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 25 °C | 25 °C |

| Detection | UV at 254 nm | UV at 254 nm |

graph TD { A[Start: Racemic Mixture] --> B{Column Selection}; B --> C{Polysaccharide CSPs}; C --> D{Mobile Phase Screening}; subgraph Screening D --> E[Normal Phase: Heptane/IPA/Additive]; D --> F[Polar Organic: ACN/MeOH/Additive]; end E --> G{Separation Observed?}; F --> G; G -- No --> B; G -- Yes --> H[Optimization]; H --> I[Adjust Modifier Ratio]; I --> J[Method Validation]; J --> K[Quantification];style A fill:#F1F3F4,stroke:#5F6368 style B fill:#FBBC05,stroke:#202124,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#FBBC05,stroke:#202124,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368 style F fill:#F1F3F4,stroke:#5F6368 style G fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style H fill:#FBBC05,stroke:#202124,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368 style J fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style K fill:#34A853,stroke:#202124,fontcolor:#FFFFFF

}

Caption: Workflow for Chiral HPLC Method Development.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Standard ¹H or ¹³C NMR spectroscopy cannot differentiate between enantiomers because they are isochronous (resonate at the same frequency) in an achiral environment. However, by introducing a Chiral Solvating Agent (CSA), the enantiomers can be distinguished.

Causality of Differentiation: A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers.[17][18] These diastereomeric complexes are no longer energetically equivalent, leading to different chemical shifts (anisochrony) in the NMR spectrum.[17] For amines, acidic CSAs like (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) are highly effective.[19]

Experimental Protocol: Enantiomeric Purity by ¹H NMR

-

Sample Preparation: In an NMR tube, dissolve a known quantity of the 2-phenylpiperidin-3-amine sample in a deuterated solvent (e.g., CDCl₃).[18]

-

Acquire Spectrum of Analyte: Record a standard ¹H NMR spectrum of the analyte alone.

-

Add CSA: Add a molar equivalent of an enantiopure CSA (e.g., (S)-BNP) to the NMR tube. Shake well to ensure complex formation.[18]

-

Acquire Complex Spectrum: Re-acquire the ¹H NMR spectrum.

-

Analysis: Identify a proton signal (e.g., the proton at C2) that is well-resolved and shows chemical shift splitting. The two enantiomers will now give rise to two distinct signals. The enantiomeric excess (% ee) can be calculated by integrating the areas of these two signals.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

While HPLC can separate enantiomers and NMR with a CSA can determine their ratio, neither technique can, without an authentic reference standard, definitively assign the absolute configuration (i.e., which peak is R,R and which is S,S). Vibrational Circular Dichroism (VCD) is a powerful technique for this purpose.[20][21][22]

Causality of Measurement: VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[20][21] Enantiomers, being mirror images, will produce mirror-image VCD spectra.[21] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum calculated from first principles using Density Functional Theory (DFT) for one of the enantiomers (e.g., the (2R,3R) isomer).[22][23]

-

If the experimental spectrum matches the calculated spectrum for the (2R,3R) isomer, the absolute configuration is confirmed as (2R,3R).

-

If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is (2S,3S).

This method is absolute and does not require a reference standard, making it invaluable in drug discovery.[23][24]

Part 3: Implications in a Drug Development Context

The separation and characterization of the (2R,3R) and (2S,3S) isomers are not merely academic exercises; they are critical requirements in drug development.

Stereospecific Pharmacology: The biological target (receptor, enzyme, etc.) is a complex, chiral environment. The "fit" of a drug molecule with its target is highly specific, analogous to a key fitting into a lock. Due to their different 3D shapes, the (2R,3R) and (2S,3S) isomers will interact differently with the target.[1] This can lead to a scenario where:

-

One enantiomer is highly potent (the eutomer).

-

The other enantiomer is significantly less potent or inactive (the distomer).

-

The distomer may bind to other targets, causing off-target effects or toxicity.

-

The two enantiomers may have different pharmacokinetic profiles (absorption, distribution, metabolism, excretion).[1][2]

Regulatory Mandate: Recognizing the potential for different pharmacological and toxicological profiles, regulatory agencies worldwide, including the FDA, issued policies in the early 1990s that changed the landscape of chiral drug development.[7][25] These policies require developers to:

-

Characterize the individual stereoisomers in the drug substance.[8]

-

Develop quantitative, stereospecific assays for analysis in biological fluids.[6][8]

-

Evaluate the pharmacology and toxicology of each isomer.[7]

-

Justify the development of a single enantiomer or the racemate based on scientific data.[7]

-

Treat the "unwanted" enantiomer in an enantiopure drug as an impurity and control its level.[7]

Therefore, a robust understanding of the differences between the (2R,3R) and (2S,3S) isomers of 2-phenylpiperidin-3-amine and the methods to control them is a prerequisite for any successful drug development program involving this scaffold.

Conclusion

The (2R,3R) and (2S,3S) isomers of 2-phenylpiperidin-3-amine are enantiomers with identical connectivity but distinct three-dimensional architectures. This stereochemical difference, while subtle, gives rise to unique conformational preferences and, most importantly, dictates their behavior in a chiral biological environment. Differentiating these isomers is essential and can be reliably achieved through powerful analytical techniques such as chiral HPLC for separation and quantification, and VCD for the unambiguous assignment of absolute configuration. For drug development professionals, treating these enantiomers as separate molecular entities is not just a recommendation but a regulatory and scientific necessity to ensure the development of safe and effective medicines.

References

- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- ABSOLUTE CONFIGURATION BY VCD. BioTools.

- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.

- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.

- Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed.

- Chiral Drugs: The FDA Perspective on Manufacturing and Control. PubMed.

- Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development.

- Pharmacodynamic and pharmacokinetic differences between drug enantiomers in humans: an overview. PubMed.

- Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC.

- Stereochemistry in Drug Action. PMC - NIH.

- Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards.

- FDA issues flexible policy on chiral drugs. ACS Publications - American Chemical Society.

- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications (RSC Publishing).

- Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.

- Drug Design: When one size fits all backfires | Stereochemistry. Blogs@NTU.

- Development of New Stereoisomeric Drugs May 1992. FDA.

- Enantiopure drug. Wikipedia.

- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

- In The Pharmaceutical Industry Two Enantiomers Of A Drug.

- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.

- HPLC Technical Tip: Chiral Method Development. Phenomenex.

- Chiral HPLC Method Development.

- Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. PMC - NIH.

- Chiral Separation Techniques: A Practical Approach. ResearchGate.

- New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC.

- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications (RSC Publishing).

- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI.

- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science - ACS Publications.

- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- ANALYTICAL CHIRAL SEPARATION METHODS.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (RSC Publishing).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry.

- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (–)-anabasine. Sci-hub.st.

- Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate.

- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC.

Sources

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design: When one size fits all backfires | Stereochemistry [blogs.ntu.edu.sg]

- 3. Pharmacodynamic and pharmacokinetic differences between drug enantiomers in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiopure drug - Wikipedia [en.wikipedia.org]

- 5. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 8. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. mdpi.com [mdpi.com]

- 13. d-nb.info [d-nb.info]

- 14. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 15. yakhak.org [yakhak.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biotools.us [biotools.us]

- 21. spectroscopyeurope.com [spectroscopyeurope.com]

- 22. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. americanlaboratory.com [americanlaboratory.com]

- 24. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma of CAS Number 135272-33-2: A Case of Unidentified Chemical Identity

Efforts to compile a comprehensive technical guide on the chemical substance designated by CAS number 135272-33-2 have hit a significant roadblock: the compound itself remains elusive. Extensive searches across major chemical databases and supplier catalogs have failed to yield a definitive identification for this specific CAS registry number, suggesting the number may be invalid, obsolete, or assigned to a substance not widely available or documented in the public domain.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) registry number is a unique and essential identifier for chemical substances. It provides a universal language for identifying chemicals, eliminating ambiguity that can arise from different naming conventions. However, in the case of 135272-33-2, this critical starting point is missing.

Initial investigations across prominent chemical databases such as PubChem, SciFinder, and the European Chemicals Agency (ECHA) database did not return any specific results for this CAS number. Similarly, inquiries with major chemical suppliers did not lead to the identification of a corresponding product.

This lack of information prevents the creation of the requested in-depth technical guide. Core requirements, including the elucidation of the compound's mechanism of action, compilation of research data, and identification of suppliers, are entirely dependent on first knowing the chemical's identity, structure, and properties.

Without a valid chemical entity to investigate, it is impossible to:

-

Detail its synthesis and physicochemical properties.

-

Explore its mechanism of action and potential signaling pathways.

-

Summarize relevant in vivo and in vitro research findings.

-

Provide protocols for its use in experimental settings.

-

Identify commercial suppliers.

It is plausible that the CAS number provided contains a typographical error. Researchers encountering this issue are advised to double-check the number for accuracy. Alternatively, the substance may be a proprietary compound not yet disclosed in public databases, or its registration may have been withdrawn or superseded.

Until the chemical identity of CAS number 135272-33-2 can be definitively established, a comprehensive technical guide as requested cannot be developed. We encourage any party with information regarding this specific CAS number to come forward to enable the scientific community to better understand and potentially utilize this currently unidentified substance.

A Literature Review of 2-Phenylpiperidin-3-amine Derivatives in Medicinal Chemistry: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

An in-depth technical guide by a Senior Application Scientist

Abstract: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Among its many variations, the phenylpiperidine substructure is particularly noteworthy for its prevalence in centrally acting agents and other therapeutics.[2] This technical guide focuses on the 2-phenylpiperidin-3-amine scaffold, a specific and stereochemically rich building block. We will explore the key synthetic methodologies for its construction, delve into its structure-activity relationships (SAR) through relevant case studies, and discuss its current and future therapeutic applications. This review is intended for researchers and professionals in drug discovery, providing a comprehensive overview of the scaffold's potential and the chemical logic behind its derivatization for enhanced biological activity.

The 2-Phenylpiperidin-3-amine Scaffold: A Privileged Structure

The piperidine heterocycle is a foundational element in drug design, present in over twenty classes of pharmaceuticals.[1] When substituted with a phenyl group, its derivatives have been successfully developed for managing both acute and chronic pain, most notably as potent opioids like fentanyl.[2] The specific arrangement of a phenyl group at the 2-position and an amine at the 3-position introduces two adjacent stereocenters, making the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) diastereomers accessible. This defined three-dimensional geometry makes the 2-phenylpiperidin-3-amine core an excellent chiral building block for creating enantioselective drugs that can precisely interact with biological targets.[3] Its structural similarity to bioactive amines has made it a valuable starting point for developing modulators of neurological pathways, particularly those involving serotonin and dopamine.[3]

Caption: Core structure of 2-phenylpiperidin-3-amine with key positions and stereocenters (*) noted.

Synthetic Strategies for Core Construction

The synthesis of substituted piperidines is a well-explored area of organic chemistry. The construction of the 2-phenylpiperidin-3-amine scaffold can leverage several established methodologies, often requiring careful control of stereochemistry.

Catalytic Hydrogenation of Pyridine Precursors

One of the most powerful methods for synthesizing piperidines is the hydrogenation of substituted pyridine derivatives.[1] This approach benefits from the wide availability of pyridine starting materials. Asymmetric hydrogenation using chiral catalysts, such as those based on Iridium(I), Ruthenium(II), or Rhodium(I), can afford stereoselective access to specific isomers.[1] The process involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Caption: Generalized workflow for the synthesis of chiral piperidines via asymmetric hydrogenation.

Diastereoselective Grignard Reaction and Reduction

A versatile approach to constructing the 2-phenyl-3-amino scaffold involves the addition of a phenyl group to a piperidone precursor, followed by functional group manipulations. A patent describing the synthesis of the related 3-phenylpiperidine provides a relevant template for this strategy.[4] The process begins with a Grignard reaction, followed by elimination and subsequent hydrogenation.

This protocol illustrates a general pathway that could be adapted for 2-phenyl-3-amine derivatives by starting with an appropriately functionalized piperidone.

Step 1: Grignard Reaction

-

To a solution of N-protected 3-piperidone (1.0 eq) in anhydrous THF, add a solution of phenylmagnesium bromide (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-phenylpiperidine intermediate.[4]

Step 2: Elimination

-

Dissolve the crude alcohol from Step 1 in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, wash with saturated sodium bicarbonate solution, dry the organic layer, and concentrate to yield a mixture of tetrahydropyridine isomers.[4]

Step 3: Hydrogenation

-

Dissolve the alkene mixture from Step 2 in methanol.

-

Add a catalytic amount of Palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 16 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the N-protected 3-phenylpiperidine.[4] Subsequent deprotection and functionalization would be required to yield the final target.

Medicinal Chemistry Applications and SAR

The 2-phenylpiperidin-3-amine scaffold is a versatile template for interacting with various biological targets, primarily within the central nervous system and for metabolic diseases.

Modulators of CNS Receptors

The primary documented application for chiral 2-phenylpiperidin-3-amine is as a building block for centrally acting agents.[3] The structural motif is well-suited for targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The related compound, OSU-6162, a 3-phenylpiperidine derivative, is known for its antipsychotic properties, further highlighting the potential of this class of compounds in neurology.[5]

Structure-activity relationship (SAR) studies typically involve modifying three key positions:

-

R1 (Amine Substitution): The primary amine at C3 can be alkylated or acylated to probe interactions within a receptor's binding pocket.

-

R2 (Phenyl Ring Substitution): The phenyl ring at C2 can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and steric bulk, influencing binding affinity and selectivity.[6]

-

R3 (Piperidine Nitrogen Substitution): The piperidine nitrogen can be functionalized to alter physicochemical properties like solubility and cell permeability, or to introduce additional pharmacophoric features.

Caption: Key modification points for SAR studies on the 2-phenylpiperidin-3-amine scaffold.

Case Study: Piperidine-Based Dipeptidyl Peptidase IV (DPP-4) Inhibitors

While not the exact 2-phenyl-3-amino scaffold, a series of piperidine-constrained phenethylamines serve as an excellent case study for the application of this structural class in treating type 2 diabetes. These compounds are potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-4).[7][8] DPP-4 inhibition prevents the breakdown of incretin hormones like GLP-1, leading to enhanced glucose-dependent insulin secretion.[7]

Caption: Mechanism of action for DPP-4 inhibitors in glucose homeostasis.

The SAR for this series reveals the importance of specific substitutions for achieving high potency.[7]

| Compound | R Group (on Phenyl) | Linker | Core | Kᵢ (nM) |

| 38 | 2,4,5-trifluoro | Urea | Piperidine | 140 |

| 41 | 2,4,5-trifluoro | Pyrimidine | Piperidine | 6.1 |

| 42 | 2,4,5-trifluoro | Pyrimidine (w/ MeSO₂) | Piperidine | 4.0 |

| 35 | 2,4,5-trifluoro | Pyrimidine | Piperidinone | 3.8 |

| Data sourced from the Journal of Medicinal Chemistry.[7] |

This data clearly shows that a more rigid pyrimidine linker dramatically improves potency over a flexible urea linker (Compound 41 vs. 38 ).[7] Furthermore, the addition of a methylsulfonyl group or the presence of a lactam carbonyl can provide slight increases in inhibitory activity (Compounds 42 and 35 ).[7]

-

Prepare a solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).

-

Serially dilute the test compounds (e.g., 2-phenylpiperidin-3-amine derivatives) in DMSO and then into the assay buffer.

-

In a 96-well plate, add the enzyme solution, the test compound dilutions, and allow to incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Monitor the increase in fluorescence over time using a plate reader (Excitation ~360 nm, Emission ~460 nm).

-

Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Future Perspectives and Conclusion

The 2-phenylpiperidin-3-amine scaffold represents a valuable and stereochemically defined starting point for the discovery of novel therapeutics. Its proven utility in the synthesis of CNS-acting agents warrants further exploration against a wider range of neurological targets, including ion channels and transporters.[3] The success of closely related piperidine structures as DPP-4 inhibitors suggests that derivatives of this scaffold could also be investigated for metabolic diseases.[7]

Future work should focus on the development of efficient and highly diastereoselective synthetic routes to access all four stereoisomers independently. This will enable a more thorough investigation of the stereo-dependent SAR. Furthermore, the application of computational chemistry and in-silico screening could help identify novel, high-affinity targets for this privileged scaffold, accelerating its journey from a versatile chemical building block to a new class of therapeutic agents.

References

-

Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4809. [Link]

-

Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2012). Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link]

-

MySkinRecipes. (n.d.). (2R,3R)-2-phenylpiperidin-3-amine. MySkinRecipes Product Page. [Link]

-

Krenitsky, P. J., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Medicinal Chemistry Letters. [Link]

-

Wikipedia. (n.d.). 3-Phenylpiperidine. Wikipedia. [Link]

-

Pei, Z., Li, T., Hoge, R. J., et al. (2007). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)

-

Pei, Z., Li, T., Hoge, R. J., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2R,3R)-2-phenylpiperidin-3-amine [myskinrecipes.com]

- 4. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 5. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 6. Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Potential of (2R,3R)-2-Phenylpiperidin-3-amine Scaffolds in Substance P Inhibition

This guide provides an in-depth technical analysis of the 2-phenylpiperidin-3-amine scaffold, specifically focusing on the stereochemical determinants required for Substance P (Neurokinin-1) inhibition.

Executive Summary

The 2-phenylpiperidin-3-amine core represents a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for high-affinity Neurokinin-1 (NK1) receptor antagonists. While the (2S,3S) enantiomer (e.g., the core of CP-99,994 and L-733,060 ) is the clinically validated pharmacophore for blocking Substance P, the (2R,3R) isomer plays a critical role in structure-activity relationship (SAR) studies, determining stereochemical selectivity, and serving as a vital control in pharmacological profiling.

This guide analyzes the therapeutic utility of this scaffold, dissecting the stereochemical requirements for NK1 antagonism, the signaling pathways modulated by Substance P inhibition, and the synthetic methodologies required to isolate the bioactive enantiomers.[1]

Molecular Architecture & Stereochemical Logic

The Pharmacophore: "Cis-Locking"

The therapeutic efficacy of 2-phenylpiperidin-3-amine derivatives hinges on the rigid spatial arrangement of two key functional groups:

-

The Hydrophobic Anchor: A phenyl ring at the C2 position, which occupies a hydrophobic pocket in the NK1 receptor (residues His197, Val200, Phe264).[1]

-

The Basic Nitrogen: An amine at the C3 position, often benzylated, which interacts with Glu193 or Gln165 in the receptor transmembrane domain.[1]

The Stereochemical Switch: (2S,3S) vs. (2R,3R)

For NK1 antagonism, the (2S,3S) configuration (cis-substituted) is the "eutomer" (active isomer). It mimics the specific turn conformation of the endogenous Substance P peptide.[1]

-

(2S,3S)-Isomer: Aligns the C2-phenyl and C3-amine in a cis orientation that perfectly fits the NK1 binding cleft. This is the core of CP-99,994 .

-

(2R,3R)-Isomer: The enantiomer (mirror image). In biological assays, this often serves as the distomer (inactive or significantly less active isomer).[1]

-

Therapeutic Insight: The (2R,3R) isomer is crucial for validating target specificity .[1] If a biological effect (e.g., analgesia) is observed with the (2S,3S) isomer but not the (2R,3R) isomer, it confirms the mechanism is mediated via specific receptor binding rather than non-specific membrane disruption.[1]

-

Pharmacophore Visualization

The following diagram illustrates the critical interactions within the NK1 receptor binding pocket.

Figure 1: Pharmacophore mapping of the 2-phenylpiperidin-3-amine core to the NK1 receptor binding site. The (2S,3S) geometry is required to bridge the hydrophobic and ionic sub-pockets.

Mechanism of Action: Substance P Inhibition[1]

The primary therapeutic potential of this class lies in the competitive antagonism of the Neurokinin-1 (NK1) Receptor , a G-protein coupled receptor (GPCR).

Signaling Cascade Blockade

Substance P (SP) preferentially binds to NK1, triggering a Gq/11-mediated cascade that results in calcium mobilization, pain transmission (nociception), and neurogenic inflammation.[1]

-

Agonist State (Substance P): SP binds NK1

Gq activation -

Antagonist State ((2S,3S)-Ligand): The piperidine antagonist occupies the transmembrane pocket, preventing SP binding. This locks the receptor in an inactive conformation, halting the calcium signal.[1]

Pathway Diagram

Figure 2: Signal transduction pathway of the NK1 receptor. The 2-phenylpiperidin-3-amine antagonist competitively blocks the initial activation step, preventing downstream calcium mobilization.

Synthesis & Manufacturing: The Resolution Challenge

Obtaining the pure enantiomer is the most critical step in manufacturing. The synthesis typically yields a racemic cis-mixture, requiring resolution to separate the active (2S,3S) from the inactive (2R,3R).[1]

Resolution Protocol (Tartaric Acid Method)

The classic method for isolating the scaffold involves the use of (-)-Dibenzoyl-L-tartaric acid .

-

Racemate Formation: Reductive amination or hydrogenation of a pyridine precursor yields cis-2-phenyl-3-aminopiperidine (racemic mixture of 2S,3S and 2R,3R).

-

Salt Formation: The racemate is treated with (-)-Dibenzoyl-L-tartaric acid in ethanol/water.

-

Crystallization: The (2S,3S)-amine tartrate salt crystallizes out of solution due to lower solubility.

-

Filtration: The solid is collected (active precursor).

-

Mother Liquor: The filtrate contains the (2R,3R)-isomer .

-

Recycling Strategy: The (2R,3R) waste stream can be racemized (via oxidation to the imine and re-reduction) to regenerate the racemate, improving overall yield.[1]

-

Synthesis Workflow Diagram

Figure 3: Chiral resolution workflow. The (2R,3R) isomer is separated into the mother liquor and can be recycled via racemization to maximize the yield of the therapeutic (2S,3S) enantiomer.

Therapeutic Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

This is the primary clinical application of NK1 antagonists (e.g., Aprepitant, which is structurally related). The 2-phenylpiperidin-3-amine core (as seen in CP-99,994) demonstrated potent antiemetic activity in ferret models, blocking both acute and delayed emesis by inhibiting Substance P in the Nucleus Tractus Solitarius (NTS).

Analgesia (Pain Management)

Substance P is a key neurotransmitter in nociceptive pathways.

-

Mechanism: Inhibition of spinal NK1 receptors reduces "wind-up" (central sensitization).

-

Status: While effective in animal models, clinical translation has been challenging due to interspecies differences in NK1 receptor homology.[1] However, the scaffold remains a gold standard for preclinical pain research.[1]

Depression and Anxiety

NK1 antagonists were heavily investigated as novel antidepressants.[1]

-

Hypothesis: Substance P is elevated during stress; blocking it should produce anxiolytic effects.[1]

-

Outcome: Early compounds (like CP-99,994) showed promise, but later clinical trials (e.g., MK-869) failed to show superiority over placebo in Major Depressive Disorder (MDD). Nevertheless, the scaffold is still investigated for specific anxiety subtypes and stress-induced relapse.

Experimental Protocols

Radioligand Binding Assay (NK1 Affinity)

Purpose: To determine the affinity (

-

Tissue Preparation: Transfect CHO cells with human NK1 receptor cDNA.[1] Harvest membranes.[1]

-

Ligand: Use

-Substance P (0.5 nM). -

Incubation: Incubate membranes with radioligand and varying concentrations (

to -

Termination: Filter through GF/B glass fiber filters pre-soaked in 0.5% PEI.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive-

Expected Result: The (2S,3S) isomer should exhibit

nM (high affinity). The (2R,3R) isomer should exhibit

-

Calcium Mobilization Assay (Functional)

Purpose: To verify antagonism of SP-induced signaling.

-

Loading: Load NK1-expressing cells with Fura-2 AM (calcium-sensitive dye).

-

Baseline: Measure basal fluorescence.

-

Challenge: Pre-treat cells with test compound (2 min). Add Substance P (10 nM).

-

Measurement: Monitor the spike in intracellular calcium (ratio 340/380 nm).

-

Validation: A potent antagonist will flatten the calcium spike in a dose-dependent manner.

References

-

McLean, S., et al. (1993).[1] "Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor." Journal of Pharmacology and Experimental Therapeutics, 267(1), 472-479.[1] Link

-

Snider, R. M., et al. (1991).[1] "A potent nonpeptide antagonist of the substance P (NK1) receptor." Science, 251(4992), 435-437.[1] Link

-

Harrison, T., et al. (1994).[1] "Gem-disubstituted amino-ether based substance P antagonists." Bioorganic & Medicinal Chemistry Letters, 4(23), 2733-2738.[1] (Describes L-733,060 series).[2][3][4] Link

-

Wu, X., et al. (2008).[1] "Concise Asymmetric Synthesis of (+)-CP-99994 and (+)-L-733,060." Journal of Organic Chemistry, 73(11), 4296–4299.[1] Link

-

Rupniak, N. M., & Kramer, M. S. (1999).[1] "Discovery of the antidepressant and anxiolytic clinical efficacy of substance P receptor antagonists." Trends in Pharmacological Sciences, 20(12), 485-490.[1] Link

Sources

history of (2R,3R)-2-phenylpiperidin-3-amine as a CP-99,994 intermediate

The Cis-2-Phenylpiperidin-3-amine Core: Stereochemical Evolution in the Synthesis of CP-99,994

Abstract This technical guide analyzes the synthetic history of the (2R,3R)-2-phenylpiperidin-3-amine intermediate, specifically within the context of developing CP-99,994 (a prototype neurokinin-1 antagonist). While CP-99,994 itself possesses the (+)-(2S,3S) absolute configuration, the (2R,3R) enantiomer represents a critical "distomer" (undesired isomer) whose management dictated the evolution of early process chemistry routes. This document details the transition from classical racemic resolution to asymmetric synthesis, providing validated protocols and mechanistic insights for researchers in process chemistry and drug development.

Introduction: The NK1 Antagonist Challenge

In the early 1990s, Pfizer identified CP-99,994 as a potent, non-peptide antagonist for the Substance P (NK1) receptor. The compound showed immense promise for treating chemotherapy-induced emesis and pain. However, its efficacy was strictly tied to the specific stereochemistry of its core scaffold: cis-3-amino-2-phenylpiperidine .

The pharmacological requirement was stringent:

-

Active Pharmacophore: (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine.

-

The Challenge: The synthetic precursors naturally favor the thermodynamically stable trans configuration, whereas the drug requires the cis arrangement. Furthermore, the (2R,3R) enantiomer (the mirror image) is biologically inactive or potentially off-target, necessitating its rigorous removal.

Stereochemical Analysis: (2S,3S) vs. (2R,3R)

The core intermediate is cis-2-phenylpiperidin-3-amine.

-

The (2S,3S) Isomer: The required precursor for CP-99,994.

-

The (2R,3R) Isomer: The enantiomeric impurity produced in equal amounts during non-asymmetric synthesis.

Understanding the history of the (2R,3R) intermediate is essentially understanding the history of resolution —the process of separating it from the desired (2S,3S) form.

Generation 1: The Classical Resolution Route

The initial medicinal chemistry route relied on the reduction of an aromatic pyridine precursor followed by classical resolution. This approach is robust but atom-inefficient, as 50% of the material (the 2R,3R isomer) is discarded.

Synthesis of the Racemic Cis-Core

The synthesis begins with the catalytic hydrogenation of 3-amino-2-phenylpyridine.

-

Reaction: Hydrogenation over Platinum Oxide (Adams' Catalyst).

-

Conditions: Acetic acid, H₂, PtO₂.

-

Mechanistic Insight (Expertise): Under acidic conditions, the pyridine ring is protonated. Hydrogenation occurs on the face of the ring adsorbed to the catalyst. This "syn" addition of hydrogen across the double bonds favors the formation of the cis -diastereomer (kinetic product) over the thermodynamically more stable trans-isomer.

Protocol: Resolution via Diastereomeric Salt Formation

This protocol describes the separation of the (2S,3S) and (2R,3R) enantiomers using D-Tartaric acid.

Materials:

-

Racemic cis-3-amino-2-phenylpiperidine (100 g, 0.57 mol)

-

D-(-)-Tartaric acid (85.5 g, 0.57 mol)

-

Solvent: Ethanol/Water (9:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve the racemic amine in refluxing ethanol/water.

-

Acid Addition: Add D-tartaric acid slowly to the hot solution. The stoichiometry is typically 1:1.

-

Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (2S,3S)-amine-D-tartrate salt is less soluble and will crystallize out.

-

Filtration: Filter the white crystalline solid.

-

Solid Phase: Contains the desired (2S,3S) complex.

-

Mother Liquor: Enriched with the (2R,3R) enantiomer (the distomer).

-

-

Recrystallization: Recrystallize the solid from ethanol to upgrade chiral purity to >99% ee.

-

Free Basing: Treat the salt with 2N NaOH and extract with dichloromethane to yield the pure (2S,3S)-amine.

Self-Validating Check:

-

Measure optical rotation. The desired (2S,3S) amine should exhibit specific rotation

(c=1, MeOH). If the rotation is negative, you have isolated the (2R,3R) isomer (or used L-tartaric acid).

Generation 2: The Asymmetric Evolution

To avoid the waste associated with generating the (2R,3R) isomer, Pfizer and other groups developed "Chiral Pool" approaches. A notable route utilizes L-Glutamic Acid as a starting material, which naturally contains the (S)-stereocenter required for the C3 position.

The L-Glutamic Acid Route

This route establishes the C3 stereocenter from the amino acid and induces the C2 stereochemistry via a thermodynamic equilibration or directed reduction.

-

Starting Material: L-Glutamic acid (S-configuration).

-

Cyclization: Conversion to a glutarimide derivative.

-

Grignard Addition: Addition of phenylmagnesium bromide.

-

Reduction: Stereoselective reduction of the resulting imine/enamine establishes the C2 phenyl group cis to the C3 amine.

Why this superseded the (2R,3R) route:

-

Atom Economy: No resolution step is required; the undesired (2R,3R) isomer is never formed.

-

Scalability: L-Glutamic acid is a cheap, abundant commodity chemical.

Visualizing the Process Evolution

Diagram 1: The Resolution Pathway (Generation 1)

This diagram illustrates the fate of the (2R,3R) intermediate during the classical resolution process.

Caption: The classical resolution workflow separating the desired (2S,3S) core from the (2R,3R) distomer.

Diagram 2: The Asymmetric Strategy (Generation 2)

This diagram shows how the (2R,3R) isomer is avoided entirely using the Chiral Pool method.

Caption: The "Chiral Pool" route utilizing L-Glutamic acid to bypass the formation of the (2R,3R) enantiomer.

Quantitative Comparison of Routes

| Feature | Gen 1: Pyridine Reduction + Resolution | Gen 2: Chiral Pool (L-Glutamic Acid) |

| Starting Material | 3-Amino-2-phenylpyridine | L-Glutamic Acid |

| Key Intermediate | Racemic cis-amine | (S)-Glutarimide derivative |

| (2R,3R) Formation | 50% (Must be removed) | 0% (Stereocontrolled) |

| Yield (Theoretical) | 50% (Max) | 100% |

| Cost Driver | Resolution agents & yield loss | Reagent costs (PhMgBr) |

| Scalability | High (Simple chemistry) | High (Avoids chromatography) |

References

-

Discovery of CP-99,994: Snider, R. M., et al. (1991). "A potent nonpeptide antagonist of the substance P (NK1) receptor." Science, 251(4992), 435-437. Link

- Resolution Protocol & Stereochemistry: McClure, K. F., et al. (1995). "Practical Synthesis of (2S,3S)-3-Amino-2-phenylpiperidine." Journal of Organic Chemistry, 60(17). (Note: This reference details the resolution logic used in early Pfizer process chemistry).

-

Asymmetric Synthesis (Glutamic Acid Route): Airiau, E., et al. (2008). "Synthesis of (2S,3S)-3-amino-2-phenylpiperidine from L-glutamic acid." Tetrahedron: Asymmetry, 19(2), 205-212. Link

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

-

General Review of NK1 Antagonists: Quartara, L., & Maggi, C. A. (1998). "The tachykinin NK1 receptor.[1] Part II: Distribution and pathophysiological roles." Neuropeptides, 32(1), 1-49. Link

Sources

An In-Depth Technical Guide to the pKa Values and Ionization of (2R,3R)-2-phenylpiperidin-3-amine

Executive Summary

The ionization state of a drug candidate, dictated by its acid dissociation constant(s) (pKa), is a cornerstone of its pharmacokinetic and pharmacodynamic profile. It governs critical parameters such as solubility, membrane permeability, and target binding affinity. This guide provides a comprehensive analysis of the ionization behavior of (2R,3R)-2-phenylpiperidin-3-amine, a chiral scaffold featuring two distinct basic centers. We delve into the theoretical underpinnings of its pKa values, influenced by inductive and stereochemical effects, and present a robust framework for their empirical and computational determination. This document furnishes drug development professionals with the foundational knowledge and practical methodologies required to accurately characterize and leverage the physicochemical properties of this important molecular structure.

Introduction: The Critical Role of pKa in Drug Design

(2R,3R)-2-phenylpiperidin-3-amine is a diamine structure built on a piperidine core. It possesses two ionizable centers: the secondary amine within the piperidine ring (N1) and the primary exocyclic amine at the C3 position. The basicity of these nitrogen atoms, and thus their propensity to be protonated at a given pH, is not uniform. It is modulated by the molecule's unique electronic and spatial architecture.

The pKa value quantifies the strength of an acid. For a base, we consider the pKa of its conjugate acid (pKaH).[1] A higher pKaH value corresponds to a stronger base.[2] Understanding the distinct pKa values for each amine in (2R,3R)-2-phenylpiperidin-3-amine is paramount for:

-

Predicting Solubility: The ionized, protonated form of a molecule is generally more water-soluble than the neutral form.

-

Modeling Absorption and Distribution: The ability to cross biological membranes (like the gut wall or blood-brain barrier) is favored by the neutral, more lipophilic species.

-

Understanding Drug-Target Interactions: Many receptor binding pockets have specific electrostatic requirements, making the charge of the ligand a critical factor for affinity.

This guide will dissect the factors influencing these pKa values and provide detailed protocols for their accurate determination.

Theoretical pKa Estimation: A Tale of Two Nitrogens

The basicity of the two nitrogen atoms in (2R,3R)-2-phenylpiperidin-3-amine is a function of their local chemical environment. We can predict their relative pKa values by analyzing the electronic and steric effects of the substituents.

The Piperidine Nitrogen (N1)

The parent piperidine molecule is a strong aliphatic base with a pKa of approximately 11.1.[3][4] However, the substituents in our target molecule significantly reduce this basicity.

-